Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound featuring a thiazole ring and a bicyclo[1.1.1]pentane structure. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSXDVBEIWWECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the bicyclo[1.1.1]pentane moiety .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.
Bicyclo[1.1.1]pentane derivatives: Compounds such as bicyclo[1.1.1]pentane-1-carboxylic acid.
Uniqueness
Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the combination of the thiazole ring and the bicyclo[1.1.1]pentane structure, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is an organic compound characterized by its unique bicyclic structure and thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 224.28 g/mol. The compound features a bicyclo[1.1.1]pentane core fused with a thiazole ring, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 1980049-04-4 |
| SMILES | NC1=NC(CCC(OC)=O)=CS1 |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics.
Antitumor Activity
The compound's thiazole moiety is known for its role in anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 22 |
The mechanism of action appears to involve the modulation of cell cycle progression and activation of apoptotic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular function.
- Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.
Study on Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria.
Study on Anticancer Properties
A recent article in Cancer Research detailed experiments where the compound was administered to xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
